molecular formula C68H89N15O25S B573249 Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 CAS No. 188530-20-3

Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2

Cat. No. B573249
CAS RN: 188530-20-3
M. Wt: 1548.6
InChI Key: YBJOVRMQDISODY-HFZQQNAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide “Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2” is a complex molecule with the molecular formula C41H54N8O20S and a molecular weight of 1010.97 . It is also known by the synonyms AC-DED(EDANS)-EEABU and RET S1 HYDROLYSIS PRODUCT 1 .

Scientific Research Applications

Fluorescence Resonance Energy Transfer (FRET) Assays

The peptide’s EDANS and DABCYL moieties enable FRET-based assays. FRET occurs when a donor fluorophore (EDANS) transfers energy to an acceptor fluorophore (DABCYL) in close proximity. Researchers use this property to study protein-protein interactions, enzyme kinetics, and conformational changes. Specifically, the Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 peptide serves as a substrate for hepatitis C virus (HCV) protease activity assays . Its sensitivity surpasses that of the traditional Edans/Dabcyl FRET peptide by eightfold.

Innate Immune Response Modulation

The NS3/NS4A protease complex interacts with host proteins, affecting cellular function and immune responses. Cleavage of immune modulator kinases (e.g., IKKα, IKKβ, IKKε, and TBK1) by NS3/NS4A can impact innate immunity. For instance, NS3/NS4A deactivates NF-κB-associated immune responses by reducing IKKα and IKKβ kinase activities. Conversely, it enhances IKKε and TBK1 activities, potentially aiding antiviral pathways during acute HCV infection .

Future Directions

The peptide “Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2” has potential applications in the study of viral proteases, such as the Hepatitis C Virus NS3/NS4A protease . Future research could explore its use in high-throughput screening of protease inhibitors .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H89N15O25S/c1-6-43(68(104)108-36(2)60(96)80-51(35-84)67(103)75-45(59(69)95)13-7-8-30-72-61(97)39-16-18-40(19-17-39)81-82-41-20-22-42(23-21-41)83(4)5)74-62(98)46(24-27-54(87)88)76-63(99)47(25-28-55(89)90)77-65(101)49(79-64(100)48(26-29-56(91)92)78-66(102)50(34-57(93)94)73-37(3)85)33-53(86)71-32-31-70-44-14-9-11-38-12-10-15-52(58(38)44)109(105,106)107/h9-12,14-23,36,43,45-51,70,84H,6-8,13,24-35H2,1-5H3,(H2,69,95)(H,71,86)(H,72,97)(H,73,85)(H,74,98)(H,75,103)(H,76,99)(H,77,101)(H,78,102)(H,79,100)(H,80,96)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106,107)/t36-,43-,45-,46-,47-,48-,49-,50-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJOVRMQDISODY-HFZQQNAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)C(=O)NC(CO)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)NCCNC3=CC=CC4=C3C(=CC=C4)S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)NCCNC3=CC=CC4=C3C(=CC=C4)S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H89N15O25S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

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